Cas no 82689-19-8 ((S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate)

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate structure
82689-19-8 structure
Product Name:(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
CAS番号:82689-19-8
MF:C16H22N2O3
メガワット:290.357484340668
MDL:MFCD00235953
CID:722456
PubChem ID:24873751
Update Time:2025-05-22

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • N-Boc-L-tryptophanol
    • Nalpha-(tert-Butoxycarbonyl)-L-tryptophanol
    • Boc-L-Tryptophanol
    • (S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
    • Boc-Trypotophanol
    • Boc-Tryptophanol
    • Carbamic acid,N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, 1,1-dimethylethyl ester
    • N-alpha-Boc-L-tryptophanol
    • tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
    • (S)-2-(Boc-amino)-3-(3-indolyl)propanol
    • Nα-Boc-L-tryptophanol
    • (S)-2-(tert-Butoxycarbonyl)amino-3-(3-indolyl)propanol
    • 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • 1,1-Dimethylethyl [(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate
    • N-tert-Butoxycarbonyl-L-tryptophanol
    • (S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
    • MDL: MFCD00235953
    • インチ: 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1
    • InChIKey: JEFQUFUAEKORKL-LBPRGKRZSA-N
    • ほほえんだ: C(C1=CNC2C=CC=CC1=2)[C@@H](CO)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 290.16300
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.1900
  • ゆうかいてん: 120.0 to 124.0 deg-C
  • PSA: 74.35000
  • LogP: 2.98690
  • ようかいせい: 未確定
  • 光学活性: [α]20/D −30°, c = 2 in acetic acid

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate セキュリティ情報

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関コード:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
M03451-1g
Boc-Tryptophanol
82689-19-8 95%
1g
£17.00 2022-02-28
Fluorochem
M03451-5g
Boc-Tryptophanol
82689-19-8 95%
5g
£57.00 2022-02-28
Fluorochem
M03451-10g
Boc-Tryptophanol
82689-19-8 95%
10g
£99.00 2022-02-28
Fluorochem
M03451-25g
Boc-Tryptophanol
82689-19-8 95%
25g
£201.00 2022-02-28
AstaTech
56278-1/G
(S)-3-(2-(BOC-AMINO)-3-HYDROXYPROPYL)-INDOLE
82689-19-8 97%
1g
$10 2023-09-17
AstaTech
56278-5/G
(S)-3-(2-(BOC-AMINO)-3-HYDROXYPROPYL)-INDOLE
82689-19-8 97%
5/G
$100 2022-06-01
AstaTech
56278-25/G
(S)-3-(2-(BOC-AMINO)-3-HYDROXYPROPYL)-INDOLE
82689-19-8 97%
25/G
$293 2022-06-01
Apollo Scientific
OR316000-5g
N-t-BOC-L-Tryptophanol
82689-19-8 98+%
5g
£17.00 2025-03-21
Apollo Scientific
OR316000-25g
N-t-BOC-L-Tryptophanol
82689-19-8 98+%
25g
£100.00 2025-02-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011528-1g
(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
82689-19-8 98%
1g
¥600 2024-05-21

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: Methyl chloroformate ;  1 h, 0 °C
1.3 Reagents: Sodium borohydride Solvents: Water ;  4 h, 0 °C
リファレンス
Synthesis and antimicrobial activities of amides of chiral benzyl ethers of N-Boc protected aminols of L-amino acids with succinic acid
Mumtaz, Salma; et al, Journal of the Chemical Society of Pakistan, 2015, 37(2), 407-417

合成方法 2

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
1.2 Reagents: Citric acid Solvents: Water ;  > 1 min
リファレンス
Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group
Zhang, Yingjie; et al, ACS Medicinal Chemistry Letters, 2013, 4(2), 235-238

合成方法 3

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water
1.3 Solvents: 1,4-Dioxane ,  Water ;  12 h, 25 °C
リファレンス
A catalytic N-deacylative alkylation approach to hexahydropyrrolo[2,3-b]indole alkaloids
Kumar, Nivesh; et al, Chemical Communications (Cambridge, 2018, 54(65), 9083-9086

合成方法 4

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, 0 °C; 18 h, 25 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, 25 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  < 0 °C; 4 h, 25 °C
リファレンス
Design, synthesis, and evaluation of novel Akt1 inhibitors based on an indole scaffold
Yang, Dezhi ; et al, Chemical Biology & Drug Design, 2017, 90(5), 791-803

合成方法 5

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, 0 °C; 18 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, 25 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
リファレンス
Design, synthesis and evaluation of novel indole derivatives as AKT inhibitors
Yang, Dezhi; et al, Bioorganic & Medicinal Chemistry, 2014, 22(1), 366-373

合成方法 6

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ,  Water ;  3 h, rt
リファレンス
Pseudosymmetry in Azabicyclo[2.1.1]hexanes. A Stereoselective Construction of the Bicyclic Core of Peduncularine
Ragains, Justin R.; et al, Organic Letters, 2006, 8(20), 4437-4440

合成方法 7

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  0 °C; overnight, 60 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
3.2 Reagents: Citric acid Solvents: Water ;  > 1 min
リファレンス
Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group
Zhang, Yingjie; et al, ACS Medicinal Chemistry Letters, 2013, 4(2), 235-238

合成方法 8

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran ;  15 min, -15 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  1 h, -15 °C
1.3 Reagents: Water
リファレンス
Synthesis and evaluation of chirally defined side chain variants of 7-chloro-4-aminoquinoline to overcome drug resistance in malaria chemotherapy
Dola, Vasantha Rao; et al, Antimicrobial Agents and Chemotherapy, 2017, 61(3),

合成方法 9

はんのうじょうけん
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  overnight, rt
リファレンス
Synthesis and binding properties of guanidinium biscarboxylates
Spaeth, Andreas; et al, Monatshefte fuer Chemie, 2011, 142(12), 1289-1308

合成方法 10

はんのうじょうけん
1.1 Reagents: Lithium borohydride Catalysts: Methanol Solvents: Tetrahydrofuran ;  45 min, rt; 45 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Copper-Catalyzed Cyclization of Iodo-tryptophans: A Straightforward Synthesis of Pyrroloindoles
Coste, Alexis; et al, Organic Letters, 2008, 10(17), 3841-3844

合成方法 11

はんのうじょうけん
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran
リファレンス
An efficient method for the reduction of N-protected amino acids and peptides to the corresponding alcohols
Naqvi, T.; et al, Journal of Chemical Research, 1999, (7), 424-425

合成方法 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
2.2 Reagents: Citric acid Solvents: Water ;  > 1 min
リファレンス
Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group
Zhang, Yingjie; et al, ACS Medicinal Chemistry Letters, 2013, 4(2), 235-238

合成方法 13

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water
2.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, 25 °C
リファレンス
A catalytic N-deacylative alkylation approach to hexahydropyrrolo[2,3-b]indole alkaloids
Kumar, Nivesh; et al, Chemical Communications (Cambridge, 2018, 54(65), 9083-9086

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate Raw materials

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate Preparation Products

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